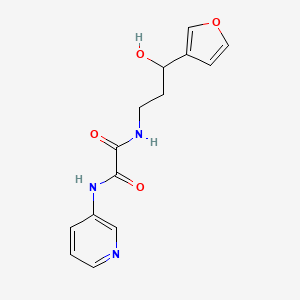

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide

Description

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide is a bifunctional oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A 3-(furan-3-yl)-3-hydroxypropyl group, featuring a furan ring (a heterocyclic aromatic moiety) and a hydroxylated propyl chain.

The oxalamide backbone (-NHC(O)C(O)NH-) provides rigidity and hydrogen-bonding sites, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c18-12(10-4-7-21-9-10)3-6-16-13(19)14(20)17-11-2-1-5-15-8-11/h1-2,4-5,7-9,12,18H,3,6H2,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPBVJBGCHCJFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the furan-3-yl moiety. This can be achieved through the reaction of furan with appropriate reagents to introduce the hydroxypropyl group. Subsequently, the pyridin-3-yl group is introduced through a series of reactions involving pyridine derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as catalysis and continuous flow chemistry can be employed to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) can be used to oxidize the furan ring.

Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using appropriate nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized furan derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide can be utilized in the study of enzyme inhibitors and receptor ligands. Its interactions with biological macromolecules can provide insights into molecular recognition processes.

Medicine: The compound has potential applications in medicinal chemistry, where it can be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific functionalities.

Mechanism of Action

The mechanism by which N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide exerts its effects involves its interaction with molecular targets and pathways. The furan ring and pyridinyl moiety can bind to specific receptors or enzymes, modulating their activity. The hydroxypropyl group may enhance the compound's solubility and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Variations and Physicochemical Properties

The following table summarizes key structural and inferred physicochemical differences between the target compound and analogs:

*Calculated based on formula C₁₅H₁₇N₃O₄.

Key Observations:

- Solubility : The hydroxyl group in the target compound and N-(3-hydroxypropyl)-analog likely improves aqueous solubility compared to lipophilic substituents (e.g., dichlorophenyl in ).

- Metabolic Stability : The cyclopropyl group in is a bioisostere that resists oxidative metabolism, whereas the hydroxypropyl-furan group in the target compound may undergo glucuronidation or oxidation .

- Binding Interactions : Piperazine-containing analogs (e.g., ) are often utilized in CNS-targeting drugs due to their ability to cross the blood-brain barrier, while the pyridin-3-yl group in the target compound may favor interactions with kinases or GPCRs .

Biological Activity

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features, which include a furan moiety and an oxalamide linkage. This compound has shown potential biological activities, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 289.29 g/mol. Its structure is characterized by the presence of a furan ring, a hydroxypropyl group, and a pyridine moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 289.29 g/mol |

| CAS Number | 1421526-11-5 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Furan Derivative : The furan ring is synthesized from appropriate precursors such as furfural.

- Hydroxypropyl Group Introduction : The hydroxypropyl group is introduced via nucleophilic substitution.

- Formation of the Oxalamide Moiety : This step involves reacting an amine with oxalyl chloride to yield the oxalamide structure.

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets, including enzymes and receptors. The furan ring may facilitate interactions through π-stacking or hydrogen bonding, while the oxalamide moiety can stabilize these interactions by forming hydrogen bonds with target proteins.

Pharmacological Studies

Recent studies have indicated that compounds containing furan and oxalamide structures exhibit diverse pharmacological properties, including:

- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating that this compound could be explored for anticancer drug development.

Case Studies

Several case studies have documented the biological activities of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that derivatives of oxalamides exhibited significant antibacterial activity against Gram-positive bacteria.

- Cytotoxicity Testing : Research involving furan-containing compounds revealed promising results in inhibiting the proliferation of cancer cells in vitro.

Q & A

Advanced Research Question

- Molecular docking : PyRx or AutoDock Vina models interactions with kinase ATP-binding pockets, highlighting hydrogen bonds between the oxalamide and Asp86 .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes .

- QSAR models : Predict logP and polar surface area to optimize bioavailability (e.g., target logP < 3) .

How does this compound’s structure inform its role in drug design?

Advanced Research Question

- Hydrogen-bond donors/acceptors : The oxalamide and hydroxy groups enhance target engagement, while the pyridine improves solubility .

- Steric effects : The furan-3-yl group’s planar geometry avoids steric clashes in hydrophobic binding pockets .

- Metabolic stability : In vitro microsomal assays show t1/2 > 2 hrs, suggesting resistance to CYP450 oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.